molecular formula C19H12Cl2O3 B215912 2-(3,4-Dichlorophenyl)-2-oxoethyl 1-naphthoate

2-(3,4-Dichlorophenyl)-2-oxoethyl 1-naphthoate

Cat. No. B215912
M. Wt: 359.2 g/mol
InChI Key: YOCMQAWGNWNIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-2-oxoethyl 1-naphthoate, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory effects. It was first synthesized in the 1960s and has since become a popular drug for the treatment of various types of pain and inflammation.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-oxoethyl 1-naphthoate has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to be effective in the treatment of various types of pain, including osteoarthritis, rheumatoid arthritis, and postoperative pain. It has also been shown to be effective in reducing inflammation in conditions such as tendonitis, bursitis, and gout.

Mechanism of Action

2-(3,4-Dichlorophenyl)-2-oxoethyl 1-naphthoate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for causing pain, inflammation, and fever. By inhibiting the activity of COX, diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl 1-naphthoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, a molecule that is involved in inflammation and pain. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation. Additionally, diclofenac has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(3,4-Dichlorophenyl)-2-oxoethyl 1-naphthoate has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of research on its effects and mechanisms of action. However, there are also some limitations to its use. For example, it has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on diclofenac. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of the drug's effects on other signaling pathways and molecules that are involved in inflammation and pain. Additionally, there is interest in exploring the potential of diclofenac for the treatment of other conditions, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, diclofenac is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic effects. It works by inhibiting the activity of COX, reducing the production of prostaglandins, and thereby reducing pain and inflammation. It has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for research on this compound, including the development of new formulations and the investigation of its effects on other signaling pathways and molecules.

Synthesis Methods

2-(3,4-Dichlorophenyl)-2-oxoethyl 1-naphthoate can be synthesized through the condensation of 2-(3,4-dichlorophenyl)acetic acid with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization.

properties

Product Name

2-(3,4-Dichlorophenyl)-2-oxoethyl 1-naphthoate

Molecular Formula

C19H12Cl2O3

Molecular Weight

359.2 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] naphthalene-1-carboxylate

InChI

InChI=1S/C19H12Cl2O3/c20-16-9-8-13(10-17(16)21)18(22)11-24-19(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2

InChI Key

YOCMQAWGNWNIOT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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